An In-Depth Technical Guide to 1-Boc-4-(4'-cyanophenyl)piperidine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-Boc-4-(4'-cyanophenyl)piperidine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-Boc-4-(4'-cyanophenyl)piperidine, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its handling, synthesis, and detailed analytical profile.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of 1-Boc-4-(4'-cyanophenyl)piperidine and Related Compounds
| Property | 1-Boc-4-(4'-cyanophenyl)piperidine | 1-Boc-4-cyanopiperidine (for comparison) | 4-(4'-cyanophenyl)piperidine (for comparison) | Source |
| CAS Number | 162997-33-3 | 91419-52-2 | 149554-06-3 | [3] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | C₁₁H₁₈N₂O₂ | C₁₂H₁₄N₂ | [2] |
| Molecular Weight | 286.37 g/mol | 210.27 g/mol | 186.25 g/mol | [2] |
| Appearance | White to Yellow Solid | Yellowish Oil | Not Specified | [1] |
| Melting Point | Data not available | 60-63 °C | Data not available | |
| Boiling Point | Data not available | 325.3 ± 35.0 °C (Predicted) | 333.6 ± 42.0 °C (Predicted) | |
| Density | Data not available | 1.07 ± 0.1 g/cm³ (Predicted) | 1.08 ± 0.1 g/cm³ (Predicted) |
The solubility of 1-Boc-4-(4'-cyanophenyl)piperidine in various organic solvents is a critical parameter for its use in synthesis and purification. While specific quantitative data is scarce, its structure suggests good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It is expected to have limited solubility in non-polar solvents like hexanes and very low solubility in water.
Synthesis and Reactivity
The synthesis of 1-Boc-4-(4'-cyanophenyl)piperidine is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction provides an efficient route to biaryl compounds.
Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 1-Boc-4-(4'-cyanophenyl)piperidine
This protocol outlines a general procedure for the synthesis of the title compound via a Suzuki-Miyaura coupling reaction.
Materials:
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1-Boc-4-(trifluoroboratomethyl)piperidine or a suitable boronic acid/ester derivative
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4-Bromobenzonitrile
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Palladium(II) acetate (Pd(OAc)₂)
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A suitable phosphine ligand (e.g., SPhos, XPhos)
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A base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))
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Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
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To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-(trifluoroboratomethyl)piperidine (1.0 eq.), 4-bromobenzonitrile (1.2 eq.), palladium(II) acetate (0.05 eq.), the phosphine ligand (0.10 eq.), and the base (2.0-3.0 eq.).
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Add the anhydrous solvent to the vessel.
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-4-(4'-cyanophenyl)piperidine.
Reactivity and Stability
1-Boc-4-(4'-cyanophenyl)piperidine is stable under recommended storage conditions, which include keeping the container tightly closed in a dry, cool, and well-ventilated place.[2] It is important to avoid contact with strong oxidizing agents and strong acids, as these can lead to decomposition.[3] The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which is a common synthetic transformation to deprotect the piperidine nitrogen for further functionalization. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions.
Spectroscopic and Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 1-Boc-4-(4'-cyanophenyl)piperidine. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected chemical shifts (δ) and multiplicities are as follows:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.7 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
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Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.2 ppm). The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will appear at a higher chemical shift due to the deshielding effect of the nitrogen atom. The proton at position 4 will also show a distinct multiplet.
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Boc Group Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected chemical shifts are:
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Carbonyl Carbon (Boc): Around δ 155 ppm.
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Quaternary Carbon (Boc): Around δ 80 ppm.
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Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm), including the carbon of the nitrile group (around δ 119 ppm) and the carbon attached to the piperidine ring.
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Piperidine Carbons: Signals in the aliphatic region (δ 28-50 ppm).
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Methyl Carbons (Boc): A signal around δ 28 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2240 |
| C=O (Carbonyl, Boc) | Stretching | 1680 - 1700 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2980 |
| C-N (Amine) | Stretching | 1000 - 1250 |
| C-O (Ester, Boc) | Stretching | 1250 - 1300 and 1150 - 1170 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 287.38.
Common fragmentation patterns for Boc-protected amines involve the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da).
